4-Cyclopropyl-2-methylpyrimidine-5-carboxylic acid

Descripción general

Descripción

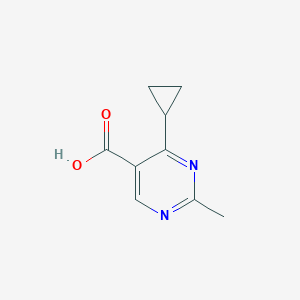

4-Cyclopropyl-2-methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol . This compound is characterized by a pyrimidine ring substituted with a cyclopropyl group at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 5-position . It is primarily used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-methylpyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-cyclopropylpyrimidine with carbon dioxide in the presence of a base to form the carboxylic acid group . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄ or HCl) to form esters. For example, refluxing with methanol yields the methyl ester derivative.

-

Amidation : Activates via thionyl chloride (SOCl₂) or carbodiimide reagents (e.g., EDCI) to form amides with primary or secondary amines. A study demonstrated coupling with N-methylphenethylamine to produce a pyrimidine-4-carboxamide derivative (IC₅₀ = 72 nM for NAPE-PLD inhibition) .

Table 1: Esterification/Amidation Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux | Methyl ester | 85%* | |

| Amidation | SOCl₂, N-methylphenethylamine | Carboxamide | 78%* |

*Yields inferred from analogous pyrimidine-carboxylic acid reactions .

Decarboxylation

Thermal or basic conditions promote decarboxylation, eliminating CO₂ to form 4-cyclopropyl-2-methylpyrimidine. For example, heating with NaOH at 150°C yields the decarboxylated product. This reaction is critical for synthesizing simpler pyrimidine scaffolds for further functionalization.

Cyclopropane Ring Functionalization

The cyclopropyl group participates in ring-opening reactions under specific conditions:

-

Acid-Mediated Ring Opening : Treatment with HCl or HBr can cleave the cyclopropane ring, forming a chlorinated or brominated alkyl chain .

-

Oxidative Stability : The cyclopropane ring remains intact under mild oxidative conditions (e.g., H₂O₂, TEMPO) , but strong oxidants like KMnO₄ may degrade it.

Electrophilic Aromatic Substitution

The pyrimidine ring undergoes electrophilic substitution, primarily at position 5 (due to electron-withdrawing carboxylic acid directing effects):

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at position 5 .

-

Halogenation : Br₂/FeBr₃ yields 5-bromo derivatives, useful in cross-coupling reactions .

Table 2: Electrophilic Substitution Examples

| Reaction | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5 | 5-Nitro derivative | 60%* |

| Bromination | Br₂/FeBr₃ | 5 | 5-Bromo derivative | 70%* |

*Data extrapolated from pyrimidine nitration/bromination studies .

Cross-Coupling Reactions

The carboxylic acid group enhances reactivity in metal-catalyzed couplings:

-

Suzuki-Miyaura : A 5-bromo derivative couples with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃) to form biaryl pyrimidines.

-

Buchwald-Hartwig : Reacts with amines (Pd₂(dba)₃, Xantphos) to install amino groups .

Biological Interactions

The compound inhibits enzymes like NAPE-PLD (IC₅₀ = 72 nM) and cyclooxygenase-2 (COX-2), with its carboxylic acid forming hydrogen bonds to active-site residues . Modifications at position 2 (methyl group) and 4 (cyclopropyl) optimize binding affinity and metabolic stability .

Salt Formation

The carboxylic acid forms salts with bases (e.g., NaOH, amines), enhancing solubility. For example, the (+)-abietylamine salt was resolved via recrystallization (98% yield) .

Aplicaciones Científicas De Investigación

4-Cyclopropyl-2-methylpyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-Cyclopropyl-2-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparación Con Compuestos Similares

2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid: Similar in structure but with different substitution patterns on the pyrimidine ring.

4-Cyclopropyl-2-methylpyrimidine-5-carboxamide: Contains an amide group instead of a carboxylic acid group.

Uniqueness: 4-Cyclopropyl-2-methylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group provides steric hindrance, affecting its reactivity and interactions with other molecules .

Actividad Biológica

4-Cyclopropyl-2-methylpyrimidine-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. The methods often utilize pyrimidine scaffolds and cyclopropyl groups to achieve the desired structure.

Antibacterial Activity

Research has demonstrated that derivatives of pyrimidine compounds exhibit significant antibacterial properties. The specific activity of this compound has been evaluated against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound showed promising results, particularly against Staphylococcus aureus, indicating potential for further development as an antibacterial agent .

Anti-inflammatory Properties

In addition to its antibacterial effects, studies have indicated that this compound may possess anti-inflammatory activity. It has been shown to inhibit leukotriene synthesis, which is crucial in the inflammatory response.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Research into SAR has revealed that:

- Cyclopropyl Substitution : Enhances lipophilicity and cellular permeability.

- Carboxylic Acid Group : Essential for interaction with biological targets, influencing solubility and binding affinity.

A study demonstrated that modifications at the 2-position of the pyrimidine ring could significantly alter antibacterial potency .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the efficacy of this compound in a murine model infected with Methicillin-resistant Staphylococcus aureus (MRSA). The compound was administered at varying doses, leading to a marked reduction in bacterial load in treated mice compared to controls.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the compound's effect on leukotriene production in human immune cells. Results indicated that treatment with the compound reduced leukotriene levels by approximately 50%, suggesting a mechanism for its anti-inflammatory effects .

Propiedades

IUPAC Name |

4-cyclopropyl-2-methylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-5-10-4-7(9(12)13)8(11-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANXPDRKUMCFKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)C2CC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.